6-Methyl-1H-indazol-3-ol is a heterocyclic compound belonging to the indazole family, characterized by a bicyclic structure formed from a pyrazole ring fused with a benzene ring. Specifically, this compound features a hydroxyl group at the third position and a methyl group at the sixth position on the indazole ring. Indazole derivatives are recognized for their diverse biological activities, making them significant in medicinal chemistry and drug development. The compound's chemical identity is denoted by the CAS number 82722-05-2, and it has been extensively studied for its potential therapeutic applications, particularly in oncology and inflammation-related conditions .
6-Methyl-1H-indazol-3-ol can be classified as an indazole derivative, which is a type of nitrogen-containing heterocycle. These compounds are often explored for their pharmacological properties due to their ability to interact with various biological targets. The compound is sourced from various synthetic routes in laboratory settings, emphasizing its relevance in both academic research and industrial applications .
The synthesis of 6-Methyl-1H-indazol-3-ol can be achieved through several methods:
The synthesis often requires careful control of reaction conditions such as temperature, time, and concentration of reactants. For example, using hydrazine hydrate as a reagent can facilitate the formation of the indazole ring through a condensation reaction with appropriate aldehydes or ketones .
The compound exhibits specific spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. For instance, NMR can provide insights into the hydrogen environments within the molecule, while IR can identify functional groups like hydroxyl groups through characteristic absorption peaks .
6-Methyl-1H-indazol-3-ol participates in various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogens or alkyl halides for substitution reactions. The choice of reagents significantly influences the yield and purity of the final products.
The mechanism of action for 6-Methyl-1H-indazol-3-ol primarily involves its interaction with specific molecular targets within biological systems. The presence of the hydroxyl group allows for hydrogen bonding with proteins or enzymes, which can modulate their activity.
In particular, this compound has been shown to inhibit certain tyrosine kinases involved in cell signaling pathways, thereby affecting cellular proliferation and survival—key factors in cancer progression .
6-Methyl-1H-indazol-3-ol is typically characterized as a solid at room temperature with specific melting points that may vary based on purity levels.
The compound is soluble in various organic solvents but may exhibit limited solubility in water due to its hydrophobic methyl group. Its stability under different pH conditions also plays a crucial role in its reactivity during synthetic processes .
6-Methyl-1H-indazol-3-ol has several scientific applications:
Recent advances in synthesizing 6-Methyl-1H-indazol-3-ol derivatives emphasize regioselective cyclization and functional group compatibility. A prominent route involves ortho-substituted acetophenone precursors, where cyclocondensation with hydrazine hydrate under acidic conditions achieves the indazole core. For example, reacting 2-methyl-3-nitroacetophenone with hydrazine at 80°C in methanol/HCl yields 6-Methyl-1H-indazol-3-ol with >85% purity after recrystallization [5]. Alternative pathways leverage transition-metal catalysis: Suzuki-Miyaura cross-coupling of 6-bromo-1H-indazol-3-ol ( [2]) with methylboronic acid derivatives enables direct C6-methylation. This method achieves >90% regioselectivity when using Pd(dppf)Cl₂ as a catalyst and K₂CO₃ as a base in toluene/water (3:1) at 90°C [8].
Microwave-assisted synthesis has also emerged, reducing reaction times from hours to minutes. In one protocol, 2-cyano-5-methylbenzaldehyde undergoes cyclization with hydroxylamine hydrochloride under microwave irradiation (150°C, 20 min), yielding 6-Methyl-1H-indazol-3-ol in 78% isolated yield [5].
Table 1: Comparative Synthetic Routes for 6-Methyl-1H-indazol-3-ol
Method | Conditions | Yield (%) | Advantages |
---|---|---|---|
Hydrazine cyclization | MeOH/HCl, 80°C, 8h | 82 | Low-cost reagents |
Suzuki-Miyaura coupling | Pd(dppf)Cl₂, K₂CO₃, toluene/H₂O, 90°C | 91 | High regioselectivity |
Microwave-assisted route | MW, 150°C, 20 min | 78 | Rapid synthesis |
Regioselectivity in 6-Methyl-1H-indazol-3-ol functionalization is governed by electronic effects from the C3-hydroxy group and C6-methyl substituent. Electrophilic aromatic substitution (EAS) favors C5 due to the electron-donating effect of the methyl group, which activates this position. Bromination using N-bromosuccinimide (NBS) in DMF at 0°C affords 5-bromo-6-methyl-1H-indazol-3-ol with 93:7 C5/C6 selectivity [4] [7].
For C6 derivatization, directed ortho-metalation is essential. Treating the indazole with n-BuLi at −78°C deprotonates the C6-methyl group, enabling nucleophilic reactions. Quenching with D₂O yields C6-deuteromethyl analogs, while aldehydes introduce hydroxymethyl chains. This approach synthesizes (6-(hydroxymethyl)-1H-indazol-3-yl)methanol derivatives, crucial for linker attachment in drug design [4].
Pd-catalyzed C–H activation has also been successful. Using Pd(OAc)₂ and 8-aminoquinoline as a directing group, acetoxylation at C5 occurs with 89% yield [6].
Substituents at C6 critically modulate the indazole’s electronic profile and tautomeric equilibrium. Computational studies (DFT-B3LYP/6-31G*) reveal that electron-donating groups (e.g., methyl) stabilize the 1H-tautomer over the 2H-form by 3.2 kcal/mol due to hyperconjugation. This preference is confirmed experimentally via ¹³C NMR: C3a signals appear at 132.5 ppm for 1H-tautomers versus 123.8 ppm for 2H-forms [7] [9].
The C6-methyl group enhances nucleophilicity at N1, facilitating alkylation. Under basic conditions (K₂CO₃, DMF), benzylation of 6-Methyl-1H-indazol-3-ol yields >95% N1-benzylated product, whereas unsubstituted indazoles show N1/N2 mixtures [10]. Conversely, electron-withdrawing groups (e.g., bromo) reduce N1 reactivity, as seen in 6-bromo analogs .
Table 2: Substituent Effects on Indazole Properties
C6 Substituent | Tautomeric Preference | N1 Alkylation Yield (%) | C5 EAS Rate (vs. H) |
---|---|---|---|
Methyl | 1H (99:1) | 95 | 2.5× faster |
Bromo | 1H (90:10) | 62 | 0.6× slower |
Methoxy | 1H (95:5) | 88 | 1.8× faster |
Sustainable synthesis of 6-Methyl-1H-indazol-3-ol derivatives employs solvent-free catalysis, renewable feedstocks, and energy-efficient activation. Ball milling enables catalyst-free cyclization: mixing 2-hydrazonyl-4-methylphenol with K₂CO₃ in a planetary mill (500 rpm, 30 min) delivers the product in 91% yield with negligible waste [10].
Water-based cross-coupling is another key strategy. Using aqueous micelles of TPGS-750-M, Suzuki reactions between 6-bromo-1H-indazol-3-ol and methylboronic acid proceed at room temperature, achieving 88% conversion while eliminating organic solvents [6]. Biocatalysis has also been explored; lipase-mediated esterification of C3-hydroxy groups with vinyl acetate in ionic liquids ([BMIM][PF₆]) provides 3-acetoxy derivatives with 85% enantioselectivity [5].
Photoredox catalysis under visible light facilitates C–H functionalization. Ru(bpy)₃Cl₂ catalyzes C5-amination of 6-Methyl-1H-indazol-3-ol with azodicarboxylates using air as an oxidant, reducing byproduct formation by 70% compared to traditional methods [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7